molecular formula C19H19N3O2 B4520549 N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B4520549
M. Wt: 321.4 g/mol
InChI Key: RSEMIHPYZKTHJJ-UHFFFAOYSA-N
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Description

N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 321.147726857 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

N-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide, as a chemical entity, may have potential applications in various scientific research fields, including the synthesis of complex organic molecules and pharmaceuticals. A general synthesis route involves the reaction between specific hydrazonopropanals and active methylene compounds, leading to a class of pyridazin-3-one derivatives with potential biological activity. For instance, the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has been explored, showcasing the versatility of related compounds in producing fused azines and other heterocyclic compounds which are crucial in pharmaceutical research and development (Ibrahim & Behbehani, 2014).

Catalysis and Water Oxidation

In the context of catalysis and environmental applications, compounds structurally related to N-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can play a significant role. For example, the development of Ru complexes for water oxidation involves the use of bridging ligands with pyridazine components, demonstrating the potential of pyridazinyl derivatives in catalyzing environmentally crucial reactions, such as oxygen evolution from water (Zong & Thummel, 2005).

Heterocyclic Synthesis

The compound's framework is conducive to heterocyclic synthesis, where it can be utilized to create diverse bioactive molecules. For instance, N-1-Naphthyl-3-oxobutanamide, a compound with a similar naphthyl and amide structure, has been used in the facile synthesis of nicotinamide, thieno[2,3-b]pyridine, and other bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety, underscoring the potential of such compounds in synthesizing therapeutically relevant heterocycles (Hussein et al., 2009).

Corrosion Inhibition

Additionally, derivatives of N-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide might find applications in material science, particularly in corrosion inhibition. Similar structures have been explored for their potential in preventing corrosion in metals, which is crucial for extending the life of metal structures and components in various industrial applications (Yıldırım & Çetin, 2008).

Anticancer Drug Synthesis

The compound's core structure is amenable to modifications leading to potent bioactive molecules, such as anticancer drugs. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and evaluated for its anticancer activity, showcasing the potential of acetamide derivatives in therapeutic applications (Sharma et al., 2018).

Properties

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13(2)20-18(23)12-22-19(24)10-9-17(21-22)16-8-7-14-5-3-4-6-15(14)11-16/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEMIHPYZKTHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.